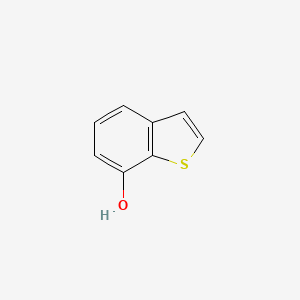

1-benzothiophen-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMUDSUJOMUXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454547 | |

| Record name | Benzo[b]thiophene-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77898-35-2 | |

| Record name | Benzo[b]thiophene-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophen-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzothiophen 7 Ol and Analogues

Strategies for Benzothiophene (B83047) Core Construction

The formation of the benzothiophene ring system is a critical step in the synthesis of 1-benzothiophen-7-ol and related compounds. Various strategies have been developed, ranging from reactions involving highly reactive intermediates to transition-metal catalyzed cyclizations and multi-step sequences.

Aryne Reaction Pathways for Benzothiophene Synthesis

Aryne chemistry offers a powerful approach for the one-step synthesis of substituted benzothiophenes. chemistryviews.orgrsc.org This method typically involves the in situ generation of an aryne intermediate, which then reacts with a suitable sulfur-containing nucleophile. chemistryviews.org

A notable example is the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). chemistryviews.orgrsc.org The o-silylaryl triflate serves as an aryne precursor. chemistryviews.org The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne, followed by cyclization to form the benzothiophene skeleton. chemistryviews.org Subsequent protonation and dealkylation yield the final product. chemistryviews.org This methodology has demonstrated good functional group tolerance and provides access to complex benzothiophene derivatives that are otherwise difficult to prepare. chemistryviews.org

Mechanistic studies suggest that the reaction pathway involves the initial formation of a zwitterionic intermediate, which then undergoes protonation and deethylation. rsc.org Deuterium (B1214612) labeling experiments have provided insights into the proton source and the dealkylation mechanism. rsc.org

| Aryne Precursor | Alkynyl Sulfide | Product | Yield | Reference |

| 2-chloro-6-(trimethylsilyl)phenyl triflate | ethyl p-tolylethynyl sulfide | 3-(4-tolyl)-4-chlorobenzo[b]thiophene | High | rsc.org |

| o-silylaryl triflates | various alkynyl sulfides | various 3-substituted benzothiophenes | Moderate to Good | chemistryviews.orgnih.gov |

Transition-Metal Catalyzed Approaches to Benzothiophenes

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzothiophenes. rsc.orgrsc.org These methods often involve the formation of carbon-sulfur or carbon-carbon bonds to construct the heterocyclic ring. rsc.org

Palladium-catalyzed reactions are particularly prevalent. For instance, the Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene, catalyzed by a palladium complex, yields 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net Another approach involves the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides. organic-chemistry.org

Copper-catalyzed reactions also provide a viable route to benzothiophenes. An intramolecular Ullmann reaction using a copper catalyst can afford 2-bromobenzothiophenes. rsc.org Furthermore, a copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide delivers various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Gold catalysts have also been employed in the synthesis of benzothiophenes. Gold(I)-catalyzed transformation of an ortho-alkynylaryl thioether can lead to 2,3-disubstituted benzothiophenes. rsc.org

| Catalyst | Reactants | Product | Reference |

| Palladium(II) | 2-iodothiophenol, phenylacetylene | 2-substituted benzo[b]thiophenes | researchgate.net |

| Copper(I) | 2-bromo alkynylbenzenes, sodium sulfide | 2-substituted benzo[b]thiophenes | organic-chemistry.org |

| Gold(I) | ortho-alkynylaryl thioether | 2,3-disubstituted benzothiophene | rsc.org |

| Palladium/Copper | thiophenol with a gem-dibromoethenyl group and a coupling partner | 2-substituted benzothiophenes | rsc.org |

Multi-step Synthetic Protocols Utilizing Key Intermediates

Multi-step syntheses provide a versatile platform for the construction of complex molecules like this compound, allowing for the introduction of various functional groups through a sequence of reactions. walisongo.ac.idresearchgate.net These protocols often rely on the formation of key intermediates that are then elaborated to the final target.

One such approach involves a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org This metal-free method offers an alternative to transition-metal catalyzed routes. beilstein-journals.org Another strategy begins with the N-alkylation of a 5-amino-4-halo-3-alkyl-1-benzothiophene-7-ol derivative with an enantiopure glycidyl (B131873) nosylate. wipo.int This is followed by an intramolecular cyclization, Mitsunobu activation, and a spirocyclization to form a cyclopropa[c]thieno[3,2-e]indol-8-one derivative. wipo.int A final regioselective cyclopropane (B1198618) opening yields the desired enantiopure 8-(halomethyl)-1-alkyl-7,8-dihydro-6H-thieno[3,2-e]indol-4-ol intermediate. wipo.int

The synthesis of terphenyl derivatives, which can be intermediates for organic light-emitting devices, often involves a multi-step sequence that can be adapted for educational purposes. walisongo.ac.id Such a sequence might include a Diels-Alder reaction followed by enolate chemistry for isomerization and aromatization. walisongo.ac.id

Regioselective Functionalization Approaches for Benzothiophenes

The ability to selectively introduce functional groups at specific positions on the benzothiophene ring is crucial for synthesizing desired analogues. C-H functionalization has emerged as a powerful tool for this purpose, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govacs.org

Directed C-H Functionalization Methodologies

Directed C-H functionalization utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling highly regioselective transformations. nih.govrsc.org This strategy has been successfully applied to the functionalization of benzothiophenes. rsc.org

Palladium-catalyzed asymmetric C-H functionalization has been used to synthesize axially chiral heteroaryls, including benzothiophene derivatives. rsc.org By employing a chiral transient ligand, atroposelective C-H alkynylation, allylation, and alkenylation can be achieved. rsc.org This approach has proven compatible with a range of five-membered heteroarenes. rsc.org

A significant challenge in directed C-H activation is the potential for catalyst poisoning by heteroatoms like sulfur. nih.gov However, robust methods have been developed to overcome this limitation, allowing for the efficient functionalization of heterocycles. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂ / Chiral Ligand | Atroposelective C-H Alkynylation | Benzothiophene | Axially Chiral Benzothiophene | rsc.org |

| Pd₂(dba)₃ / Air | C-H Functionalization | Benzothiophene | Functionalized Benzothiophene | nih.gov |

Selective C2-Functionalization Strategies

The C2 position of benzothiophene is often more reactive than other positions, making its selective functionalization a more established field. nih.gov

A palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzothiophenes. rsc.org Theoretical analysis indicates that the presence of a chlorine substituent and silver chloride generated during the reaction are key to facilitating the decarboxylation step. rsc.org

Direct C2-arylation of benzothiophenes has also been achieved. acs.org A novel approach utilizes silver(I) to perform a C2-selective C-H activation, followed by transmetalation to palladium for the subsequent C-C bond formation. acs.org This method allows for the α-arylation of benzothiophenes under mild, near-room-temperature conditions. acs.org

Furthermore, selective deprotonation of the C2 position using a strong base like lithium diisopropylamide (LDA) generates a 2-benzothiophenyllithium species. rsc.org This intermediate can then be trapped with various electrophiles to introduce substituents such as sulfanyl, iodo, and ethoxycarbonyl groups. rsc.org

| Reagent/Catalyst | Reaction Type | Substrate | Product | Reference |

| Pd catalyst | Decarboxylative Heck Coupling | 3-chlorobenzo[b]thiophene-2-carboxylic acid, styrene | C2-functionalized benzothiophene | rsc.org |

| Ag(I) / Pd catalyst | Direct C2-Arylation | Benzothiophene, iodoarene | C2-arylated benzothiophene | acs.org |

| Lithium diisopropylamide (LDA) | Deprotonation/Electrophilic Trap | Benzothiophene | C2-functionalized benzothiophene | rsc.org |

C3-Functionalization Techniques

The direct functionalization of the benzothiophene core is a synthetically valuable method for producing pharmacologically relevant molecules, with the conversion of a C-H bond to a C-C bond being particularly significant. researchgate.net While functionalization at the C2 position of the benzothiophene ring is well-established due to the higher acidity of the corresponding proton, selective C-H functionalization at the C3 position is considerably more challenging. manchester.ac.uknih.gov Traditional methods for C3-arylation often rely on transition metal catalysis, which can require harsh conditions, and C3-alkylation has been limited in scope, sometimes necessitating a directing group at the C2 position to achieve selectivity. researchgate.netnih.gov

Recent methodologies have focused on overcoming these limitations through innovative catalytic systems and novel reaction pathways.

Transition-Metal Catalyzed C-H Arylation

Palladium catalysis is a prominent strategy for the direct C3-arylation of benzothiophenes. nih.gov These reactions typically couple benzothiophenes with partners like aryl halides, boronic acids, or silanes. nih.gov For instance, a highly regioselective β-arylation (C3-arylation) of benzothiophenes with aryl iodides has been developed to proceed at room temperature. acs.org This method is operationally simple, insensitive to air and moisture, and utilizes a palladium catalyst in combination with a silver carbonate base, affording high yields and excellent C3:C2 selectivity (>99:1). acs.org The choice of catalyst and additives can be crucial; in some systems, the addition of an electron-rich phosphine (B1218219) ligand was found to restore high yields for less reactive iodoarenes while maintaining C3 selectivity. acs.org

Metal-Free Umpolung Strategy via S-Oxides

A significant advancement in C3-functionalization is a metal-free, umpolung strategy that utilizes readily accessible benzothiophene S-oxides. researchgate.netnih.gov This approach reverses the typical nucleophilic character of the C3 position. The reaction proceeds via an interrupted Pummerer-type mechanism where the activated benzothiophene S-oxide is trapped by a coupling partner, such as a phenol (B47542) or a silane. nih.govacs.org A subsequent researchgate.netresearchgate.net sigmatropic rearrangement and acid-mediated ring-opening lead to the C3-arylated or C3-alkylated benzothiophene with complete regioselectivity under mild conditions. manchester.ac.uknih.gov This method avoids the need for transition metals and pre-installed directing groups, offering a more efficient route to both C3-arylated and the more difficult to obtain C3-alkylated products. researchgate.netnih.gov

Gold-Catalyzed Oxyarylation

For the synthesis of C3-alkylated benzothiophenes, a gold-catalyzed oxyarylation reaction has been developed. acs.orgbham.ac.uk This method involves the reaction of benzothiophene S-oxides with terminal alkynes. acs.org The process provides regioselective entry to C3-alkylated benzothiophenes that feature a carbonyl group, which is useful for further synthetic modifications. acs.org The reaction is compatible with a range of functional groups, including esters, amines, and halides, on both alkyl and aryl alkynes. acs.org

Other Functionalization Methods

Direct C3-chlorination of the benzothiophene ring has been achieved using sodium hypochlorite (B82951) pentahydrate in a facile, metal-free procedure. nih.gov This method provides a C3-halogenated intermediate that can be used as a synthon for further modifications. For example, the resulting C3-chloro-benzothiophene derivatives have been successfully employed in Suzuki–Miyaura coupling reactions to introduce aryl groups at the C3 position. nih.gov

Table 1: Selected C3-Functionalization Methodologies for Benzothiophenes

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is crucial for developing novel compounds with potential biological activities. Methodologies often involve multi-step sequences that build complexity upon the core heterocyclic structure.

Asymmetric Synthesis of Thieno-indole Derivatives

A notable application is the asymmetric synthesis of thieno-indole derivatives, which are known to possess cytotoxic activity. wipo.int The synthesis starts from 5-amino-4-halo-3-alkyl-1-benzothiophene-7-ol derivatives. wipo.int The key steps in this process include:

N-alkylation of the starting benzothiophen-7-ol derivative with an enantiopure glycidyl nosylate.

An intramolecular 6-endo-tet cyclization facilitated by an alkyl Grignard reagent.

Mitsunobu activation of the resulting secondary alcohol, which promotes an internal spirocyclization to form a cyclopropa[c]thieno[3,2-e]indol-8-one intermediate.

A final stereo-electronically controlled regioselective opening of the cyclopropane ring . wipo.int

Synthesis of Multi-arylated Benzothiophenes

A modular synthetic route allows for the preparation of diverse multi-arylated benzothiophenes. rsc.org This strategy leverages the differential reactivity of various positions on the benzothiophene ring. For example, a 2,3,4,6-tetraarylbenzothiophene can be synthesized through a sequence of C-H functionalization and cross-coupling reactions. rsc.org The synthesis can begin with a halogenated benzothiophene, followed by a direct C–H arylation at an open position. rsc.org Subsequently, sequential Suzuki–Miyaura cross-coupling reactions can be performed at the halogenated positions to introduce different aryl groups, demonstrating the versatility of this approach for creating complex derivatives. rsc.org

Synthesis via Electrophilic Cyclization and Cross-Coupling

Another powerful strategy involves the construction of the benzothiophene ring via electrophilic cyclization, followed by functionalization using cross-coupling reactions. researchgate.net In one example, a Sonogashira cross-coupling reaction is used to create a 2-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene intermediate. researchgate.net This intermediate then undergoes an electrophilic cyclization with iodine to form a 3-iodo-1-benzothiophene derivative. researchgate.net The resulting 3-iodo product is a versatile platform for introducing a wide range of substituents at the C3 position through subsequent Stille and Sonogashira coupling reactions, yielding a series of novel 3-substituted 2-aryl-1-benzothiophene derivatives. researchgate.net

Table 2: Examples of Synthesized this compound Derivatives and Related Structures

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 1 Benzothiophen 7 Ol Derivatives

Ligand-Based Drug Design Methodologies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) becomes a crucial strategy. nih.govnih.gov This approach leverages the information from a set of molecules known to interact with the target to build a predictive model. gardp.org Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis. nih.govfiveable.me

LBDD is founded on the principle that molecules with similar structures often exhibit similar biological activities. gardp.org By analyzing the chemical and structural features of known active compounds, researchers can design new molecules with a higher probability of being active. fiveable.me For instance, a study on benzoin (B196080) derivatives utilized LBDD to investigate the effect of specific chemical motifs on the interaction with the PI3Kα enzyme, a target in cancer therapy. researchgate.net This involved synthesizing a series of compounds and evaluating their antiproliferative activity, demonstrating how LBDD guides the exploration of chemical space to identify potent and selective agents. researchgate.net The iterative process of synthesis and biological testing, guided by LBDD models, accelerates the discovery of novel drug candidates. gardp.org

A project focused on designing benzothiophene (B83047) derivatives as potential anti-diabetic agents used computational modeling to convert 2D structures into 3D conformations. humanjournals.com This allowed for the analysis of drug-likeness properties based on Lipinski's rule of five, identifying lead compounds for further investigation. humanjournals.com

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) offers a powerful approach for developing inhibitors. nih.govgardp.org SBDD utilizes computational tools to analyze the target's binding site and design or identify compounds that can fit within it, a process often referred to as molecular docking. gardp.orgmdpi.com

This method allows for the prediction of the binding conformation and orientation of a ligand within the target's active site. gardp.org The stability of the ligand-receptor interaction is then estimated using various scoring functions. gardp.orgmdpi.com The insights gained from SBDD help in understanding structure-activity relationships and guide further optimization of lead compounds. gardp.org For example, in the development of selective estrogen receptor covalent antagonists from 6-OH-benzothiophene derivatives, docking simulations were used to elucidate the binding mode. nih.gov The simulation revealed that the optimized compound acts as an antagonist by covalently binding to a specific cysteine residue in the estrogen receptor. nih.gov

In another study, SBDD was employed in the discovery of 4,5,6,7-tetrahydro-benzothiophene derivatives as modulators of the RORγt nuclear receptor. nih.govacs.org By analyzing the crystal structure of RORγt, researchers could understand the key features of the ligand-binding pocket, which is notable for its large size and lipophilic nature. nih.gov This structural information guided the virtual screening and design of novel modulators. nih.govacs.org Molecular dynamics simulations further confirmed the stability of the designed ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Benzothiophene Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.commlsu.ac.in By correlating molecular descriptors (physicochemical, electronic, steric, and topological properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds. scispace.comresearchgate.net

QSAR studies have been extensively applied to benzothiophene derivatives to guide the design of potent therapeutic agents.

Anticancer Agents: A QSAR study on novel benzothiophene derivatives as potential anticancer agents revealed that steric and electrostatic interactions are key determinants of their activity. researchgate.net The best model, developed using multiple regression, showed a high correlation coefficient (r² = 0.9412), indicating good predictive ability. researchgate.net Another study on benzothiophene carboxanilides and quinolones used 3D-QSAR analysis to identify molecular properties with the highest impact on antitumor activity, guiding further modifications to improve their anticancer properties. acs.org

Antimalarial Agents: In the search for new antimalarial drugs, 2D and 3D-QSAR studies were conducted on benzothiophene derivatives that inhibit the Plasmodium falciparum N-myristoyltransferase (PfNMT). nih.gov The models identified that polar interactions, such as electrostatic and hydrogen-bonding properties, were the major molecular features affecting inhibitory activity and selectivity against the parasite enzyme over the human counterpart. nih.gov

Antibacterial Agents: To combat multidrug-resistant Staphylococcus aureus, QSAR modeling was used to investigate the potential of benzothiophene derivatives as novel antibiotics. imist.ma The study identified key molecular descriptors that correlate with antimicrobial activity and, combined with molecular docking, highlighted compounds with high binding affinities against resistant strains. imist.ma

Anti-tubercular Agents: A QSAR study on 4-thiazolidinones and 2-azetidinones containing a benzothiophene nucleus identified several significant equations with good correlation coefficients (>0.860) for anti-tubercular activity. scispace.com

The table below summarizes the findings of various QSAR studies on benzothiophene derivatives.

| Therapeutic Target | QSAR Model Insights | Key Descriptors/Interactions | Reference |

| Anticancer (HDAC inhibitors) | Steric, electrostatic, and electro-topological parameters are crucial for activity. | T_2_N_1, PolarSurfaceArea, SaaCHE-Index | researchgate.net |

| Antimalarial (PfNMT inhibitors) | Polar interactions (electrostatic, H-bonding) govern activity and selectivity. | Hologram QSAR (HQSAR), CoMFA, CoMSIA fields | nih.gov |

| Antibacterial (MRSA) | Identified descriptors correlating structure with antimicrobial activity. | Not specified | imist.ma |

| Anti-tubercular | Physicochemical descriptors and indicator variables correlate with activity. | Not specified | scispace.com |

| Antitumor | Identified molecular properties impacting antitumor activity for further optimization. | 3D-QSAR fields | acs.org |

Scaffold Hopping Strategies for Benzothiophene-Based Lead Optimization

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different one, while maintaining the essential pharmacophoric features required for biological activity. uniroma1.itniper.gov.in This approach is valuable for discovering structurally novel compounds, improving physicochemical or pharmacokinetic properties, and generating new intellectual property. uniroma1.itnih.govbhsai.org One key application of scaffold hopping is to address metabolic liabilities, where replacing an aromatic system with a different ring system can enhance stability towards metabolic oxidation. rsc.org

In the context of 1-benzothiophen-7-ol derivatives, scaffold hopping can be a powerful tool for lead optimization. A notable example is the design of a novel series of G protein-coupled receptor 52 (GPR52) agonists based on a 1-(1-benzothiophen-7-yl) scaffold. nih.gov The initial lead compound, while orally active, suffered from high lipophilicity and poor aqueous solubility. nih.gov To address these issues, a scaffold hopping strategy was employed by replacing a benzene (B151609) ring at the 7-position with heterocyclic rings like pyrazole (B372694). nih.gov

This modification was intended to reduce lipophilicity. Further optimization through the introduction of methyl and hydroxymethyl substituents on the new pyrazole ring led to a significant improvement in solubility while maintaining potent GPR52 agonistic activity. nih.gov The resulting compound, a 3-methyl-5-hydroxymethyl-1H-pyrazole derivative, demonstrated the success of the scaffold hopping approach in resolving key drug development issues. nih.gov

The goals of employing scaffold hopping in lead optimization include:

Improving Solubility: Replacing a lipophilic scaffold with a more polar one. uniroma1.it

Enhancing Metabolic Stability: Substituting a metabolically weak scaffold with a more robust one. uniroma1.itrsc.org

Increasing Binding Affinity: Modifying the scaffold to improve interactions with the target protein. uniroma1.it

Securing Novel Patents: Creating a structurally distinct and patentable chemical entity. uniroma1.it

Pharmacophore Modeling and Lead Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify and optimize lead compounds. nih.govthaiscience.info A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target and elicit a response. nih.govthaiscience.info

This technique is particularly valuable when the 3D structure of the target is unknown. nih.gov By aligning a set of active molecules and identifying their common chemical features, a pharmacophore model can be generated. thaiscience.info This model then serves as a 3D query to screen large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. nih.govcore.ac.uk This allows for the rapid identification of novel chemical entities with a higher likelihood of being active. thaiscience.info

Pharmacophore modeling can be categorized as:

Ligand-based: Derived from a set of known active compounds. fiveable.me

Structure-based: Generated from the analysis of ligand-target interactions in known crystal structures. fiveable.mecore.ac.uk

For benzothiophene derivatives, pharmacophore modeling can rationalize structure-activity trends and guide the design of new compounds. researchgate.net For example, a study on flavonoids as inhibitors of urokinase-type plasminogen activator (uPA) used a structure-based pharmacophore model to screen a database of natural products. core.ac.uk The model identified essential interaction points within the uPA binding pocket, leading to the discovery of new potential inhibitors. core.ac.uk Similarly, in the development of inhibitors for the 5-lipoxygenase enzyme, pharmacophore-based virtual screening has been a key tool for hit identification. nih.gov

The process of pharmacophore-based lead identification generally involves:

Model Generation: Creating a pharmacophore model from known active ligands or a ligand-receptor complex. nih.gov

Database Preparation: Preparing a large library of compounds for screening. core.ac.uk

3D Virtual Screening: Using the pharmacophore model as a filter to search the database for molecules with matching features. nih.gov

Hit Identification and Optimization: The identified hits are then synthesized and tested experimentally, with the model guiding further optimization. thaiscience.info

Biological Targets and Potential Pharmaceutical Applications of 1 Benzothiophen 7 Ol Derivatives

G Protein-Coupled Receptor 52 (GPR52) Agonism

G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its natural ligand in the body was initially unknown. patsnap.com It is predominantly expressed in the brain, particularly in regions crucial for motor function, cognition, and emotion, such as the striatum and prefrontal cortex. patsnap.comboehringer-ingelheim.com GPR52 is linked to the cAMP signaling pathway and is considered a promising therapeutic target for various neuropsychiatric and neurological disorders. patsnap.comnih.gov

Discovery and Optimization of 1-benzothiophen-7-yl GPR52 Agonists

Researchers have actively pursued the discovery of small-molecule GPR52 agonists to modulate its activity for therapeutic benefit. nih.gov A significant breakthrough in this area was the discovery of the first potent and orally available GPR52 agonist, which featured a 1-benzothiophene core. nih.govacsmedchem.org

Initial efforts led to the identification of a series of GPR52 agonists with a bicyclic core designed to mimic the conformation of earlier lead compounds. nih.gov Through systematic structure-activity relationship (SAR) studies, a novel series of 1-(benzothiophen-7-yl)-1H-pyrazole compounds were designed and synthesized. researchgate.netresearchgate.net These efforts aimed to address issues of high lipophilicity and poor aqueous solubility in earlier candidates. researchgate.netresearchgate.net

One notable compound, 3-[2-(3-Chloro-5-fluorobenzyl)-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide , demonstrated potent GPR52 agonistic activity and favorable pharmacokinetic properties. nih.govacsmedchem.org Further optimization focusing on balancing potency with metabolic stability, solubility, and permeability led to the identification of other promising GPR52 agonists. nih.gov

| Compound | Key Features | Reported Activity | Reference |

|---|---|---|---|

| 3-[2-(3-Chloro-5-fluorobenzyl)-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide | First potent, orally available GPR52 agonist | Potent GPR52 agonistic activity (pEC50 = 7.53 ± 0.08) and good pharmacokinetic properties. | nih.gov |

| 1-(Benzothiophen-7-yl)-1H-pyrazole derivatives | Designed to reduce lipophilicity and improve solubility | Identified several potent and efficacious GPR52 agonists with nanomolar range potency. | researchgate.netresearchgate.net |

| HTL0041178 | Outcome of a molecular property-based optimization | A GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models. | nih.gov |

Therapeutic Implications in Neuropsychiatric Disorders

The activation of GPR52 is believed to offer a novel therapeutic approach for neuropsychiatric disorders, particularly schizophrenia. patsnap.comnih.gov GPR52 agonists are hypothesized to improve cognitive and negative symptoms by potentiating D1 signaling and alleviate positive symptoms by inhibiting D2-mediated signaling in the striatum. nih.gov This dual action could provide a more comprehensive treatment for schizophrenia, potentially addressing all three symptom domains (positive, negative, and cognitive) with fewer side effects than current antipsychotics. boehringer-ingelheim.com

Preclinical studies have shown that GPR52 agonists can suppress psychostimulant-induced hyperactivity in animal models, a key indicator of antipsychotic potential. nih.govnih.gov For instance, the benzothiophene-based agonist mentioned earlier significantly suppressed methamphetamine-induced hyperactivity in mice without causing motor dysfunction. nih.gov The development of orally available and brain-penetrant GPR52 agonists like PW0787, which also demonstrated efficacy in animal models, further supports the therapeutic potential of this class of compounds for neuropsychiatric diseases. nih.gov

Antimicrobial Activities of Benzothiophene-Based Compounds

Benzothiophene (B83047) and its derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a subject of interest in the development of new antibacterial and antifungal agents. nih.govijpsjournal.com The benzothiophene scaffold is considered a valuable pharmacophore in the design of novel antimicrobial drugs. researchgate.net

Derivatives of benzothiophene have been synthesized and evaluated against various bacterial and fungal strains. ijpsdronline.com For example, certain tetrahydroquinazoline (B156257) derivatives of benzo[b]thiophene have shown moderate to good activity against P. aeruginosa, S. aureus, and E. coli, as well as antifungal activity against A. niger and C. albicans. ijpsdronline.com The antimicrobial potential of benzothiophene derivatives has been attributed to their ability to interfere with essential cellular processes in microorganisms. researchgate.net Research has shown that some benzothiophene-containing compounds exhibit significant activity against multidrug-resistant pathogens. acs.org

Role as Anticancer Agents Featuring the Benzothiophene Core

The benzothiophene scaffold is a prominent feature in several compounds investigated for their anticancer properties. nih.govijpsjournal.com These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key cellular targets involved in cancer progression. rsc.org

Benzothiophene-based compounds have been evaluated for their cytotoxicity against numerous human tumor cell lines. researchgate.netbiointerfaceresearch.com For instance, certain benzofuran- and benzothiophene-based compounds have shown significant growth inhibitory activity against cancer cell lines. rsc.org The anticancer activity of these compounds is often linked to their ability to target proteins like tubulin, topoisomerase, and histone deacetylase. rsc.org Some benzothiophene derivatives have been found to be potent inhibitors of cancer cell proliferation, inducing apoptosis and cell cycle arrest. mdpi.com

Exploration of Other Diverse Biological Activities of Benzothiophene Scaffolds

Beyond their applications in neuropsychiatric disorders, and as antimicrobial and anticancer agents, benzothiophene scaffolds are associated with a wide range of other biological activities. nih.govresearchgate.net This versatility underscores the importance of the benzothiophene core in medicinal chemistry. ijpsjournal.com

These diverse activities include:

Anti-inflammatory effects ijpsjournal.com

Antioxidant properties ijpsjournal.comresearchgate.net

Antitubercular activity ijpsjournal.com

Antidiabetic potential ijpsjournal.com

Anticonvulsant effects ijpsjournal.com

The planar structure and electron-rich sulfur atom of the benzothiophene ring system are thought to contribute to its ability to bind with various enzymes and receptors, leading to this broad spectrum of pharmacological effects. researchgate.net

Biotinylated Compounds for Biological Target Identification

Identifying the specific molecular targets of bioactive compounds is a crucial step in drug discovery and understanding their mechanisms of action. nih.gov Biotinylation, the process of attaching a biotin (B1667282) molecule to a compound of interest, is a powerful technique used for this purpose. thermofisher.com The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) allows for the selective isolation and identification of proteins that bind to the biotinylated compound. thermofisher.commdpi.com

This technique, often used in the form of photo-affinity labeling, involves creating a probe that includes the bioactive molecule, a photoreactive group, and a biotin tag. plos.orgmdpi.com When this probe is introduced to a cellular environment and exposed to UV light, it forms a covalent bond with its target protein. mdpi.com The biotin tag then allows for the capture and subsequent identification of the protein-probe complex using streptavidin-coated beads and mass spectrometry. plos.orgmdpi.com This approach has been successfully used to identify the targets of various small molecules and can be applied to further elucidate the mechanisms of action of 1-benzothiophen-7-ol derivatives. mdpi.complos.org

Computational Chemistry and Theoretical Studies on 1 Benzothiophen 7 Ol and Analogues

Theoretical Prediction and Interpretation of Spectroscopic Properties

Infrared (IR) Spectroscopy Simulations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. Computational simulations of IR spectra, often performed using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These simulations are instrumental in assigning experimental IR bands to specific molecular vibrations. nih.govmdpi.com

For 1-benzothiophen-7-ol, DFT calculations can be employed to simulate its IR spectrum. This involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The resulting simulated spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental data for validation. Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, C-S stretching of the thiophene ring, and various bending and out-of-plane vibrations.

A hypothetical table of simulated vs. experimental IR frequencies for this compound is presented below.

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3545 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| C=C Aromatic Stretch | 1600-1450 | 1590, 1480, 1440 |

| C-O Stretch | 1250 | 1245 |

| C-S Stretch | 700 | 695 |

Note: The data in this table is hypothetical and for illustrative purposes.

Such simulations can also be extended to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra. nsf.gov These simulations can predict the absorption wavelengths (λmax) and corresponding oscillator strengths of electronic transitions, which are crucial for understanding the photophysical properties of a compound. researchgate.netresearchgate.net

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, likely involving π-π* transitions within the benzothiophene (B83047) core. The position of the hydroxyl group is expected to influence the electronic structure and thus the absorption spectrum. By simulating the UV-Vis spectrum, researchers can gain insights into the color and photochemical behavior of the molecule.

A simulated UV-Vis absorption spectrum for this compound might show the following characteristics:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 310 | 0.25 |

| S₀ → S₂ | 285 | 0.18 |

| S₀ → S₃ | 250 | 0.45 |

Note: The data in this table is hypothetical and for illustrative purposes.

These theoretical predictions can be invaluable in designing benzothiophene derivatives with specific optical properties for applications in materials science and medicinal chemistry. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Computational simulations of NMR spectra, particularly ¹H and ¹³C NMR, can aid in the assignment of complex spectra and the confirmation of molecular structures. researchgate.netresearchgate.netmdpi.com

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. For this compound, these calculations would predict the chemical shifts of all hydrogen and carbon atoms in the molecule. The accuracy of these predictions allows for a direct comparison with experimental NMR data, facilitating the unambiguous assignment of each resonance. nih.gov

A comparison of theoretical and experimental NMR chemical shifts for this compound could be presented as follows:

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 125.4 | 125.1 |

| C3 | 123.8 | 123.5 |

| C3a | 139.2 | 138.9 |

| C4 | 118.7 | 118.4 |

| C5 | 124.1 | 123.8 |

| C6 | 115.9 | 115.6 |

| C7 | 154.3 | 153.9 |

| C7a | 132.6 | 132.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of benzothiophene systems. researchgate.net

Prediction of Molecular Reactivity and Stability Parameters

The HOMO-LUMO energy gap, in particular, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO orbitals can also reveal the most likely sites for reaction. For instance, the location of the LUMO can indicate the site of nucleophilic attack, while the HOMO location suggests the site of electrophilic attack.

Key reactivity and stability parameters for this compound that can be computationally predicted include:

| Parameter | Description |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO. |

These computational predictions can guide the synthesis of new benzothiophene derivatives with enhanced stability or specific reactivity profiles.

Machine Learning Applications in Drug Design and Discovery for Benzothiophene Derivatives

Machine learning (ML) has emerged as a transformative tool in drug design and discovery, and its application to benzothiophene derivatives is a burgeoning area of research. researchgate.netnih.govmdpi.comnih.gov ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, unsynthesized compounds.

For benzothiophene derivatives, ML models can be used to:

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the efficacy of benzothiophene analogues against various biological targets. nih.gov

Optimize lead compounds: ML algorithms can suggest modifications to a lead compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Virtual screening: ML models can rapidly screen large virtual libraries of benzothiophene derivatives to identify promising candidates for further investigation. nih.gov

The development of robust ML models relies on the availability of high-quality data and appropriate molecular descriptors. These descriptors can range from simple physicochemical properties to complex 3D structural information.

A typical workflow for applying machine learning to benzothiophene drug discovery might involve:

| Step | Description |

| Data Collection | Assembling a dataset of benzothiophene derivatives with known biological activities. |

| Descriptor Calculation | Generating a set of numerical descriptors for each molecule in the dataset. |

| Model Training | Using a machine learning algorithm (e.g., random forest, support vector machine) to train a predictive model. |

| Model Validation | Assessing the performance of the trained model using an independent test set. |

| Prediction and Design | Using the validated model to predict the activity of new benzothiophene derivatives and guide their design. |

The integration of machine learning into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with developing new benzothiophene-based therapeutics.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The creation of biologically active compounds relies on foundational synthetic routes. hilarispublisher.com For benzothiophene (B83047) derivatives, various synthetic strategies have been developed, including palladium-catalyzed reactions and electrophilic cyclization. acs.orgresearchgate.net Future efforts are increasingly focused on developing novel and sustainable methods that offer efficiency, scalability, and environmental compatibility. hilarispublisher.com

One promising approach involves the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be converted into benzothiophene derivatives. acs.org Research is ongoing to optimize these reactions, exploring catalysts that are more cost-effective and less toxic than traditional heavy metals. The principles of green chemistry are central to this endeavor, aiming to reduce waste and energy consumption. This includes the use of milder reaction conditions and alternative solvents. hilarispublisher.com

Another avenue is the application of iodine-catalyzed regioselective C-3 chalcogenation of related indole-like scaffolds, which can be adapted for the synthesis of benzothiophene-fused cores. acs.org These methods are attractive due to the low toxicity and ready availability of iodine. acs.org The development of one-pot or domino reactions, where multiple chemical transformations occur in a single step, represents a key goal for improving the synthetic efficiency of complex 1-benzothiophen-7-ol derivatives. researchgate.net

Future synthetic strategies will likely focus on:

Catalyst Innovation: Exploring earth-abundant metal catalysts or metal-free catalytic systems.

Flow Chemistry: Utilizing continuous flow reactors for improved scalability, safety, and control over reaction parameters.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and sustainability.

Identification and Validation of New Biological Targets for this compound Derivatives

A crucial aspect of drug discovery is the identification and validation of biological targets that play a key role in disease pathophysiology. technologynetworks.comwjbphs.com For derivatives of this compound, research has already identified a significant target.

A novel series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives has been designed and synthesized as agonists for the G protein-coupled receptor 52 (GPR52). researchgate.netnih.gov GPR52 is an orphan receptor primarily expressed in the brain and is considered a promising therapeutic target for psychotic disorders. researchgate.netnih.govnih.gov Agonism of GPR52 is expected to alleviate symptoms by modulating dopamine (B1211576) receptor signaling. researchgate.netnih.gov

The process of target validation for these derivatives involves demonstrating a functional role of the target in the disease phenotype. technologynetworks.comebi.ac.uk This can be achieved through a combination of "chemical" and "genetic" approaches. nih.gov For the this compound derivatives targeting GPR52, chemical validation involves using these specific compounds to modulate the receptor's activity and observe the physiological effects. nih.gov

Beyond GPR52, the broader benzothiophene class has shown a wide range of biological activities, suggesting that this compound derivatives could interact with other targets. researchgate.netnih.gov These activities include:

Anticancer researchgate.netacs.org

Anti-inflammatory researchgate.netnih.gov

Antimicrobial researchgate.net

Cholinesterase inhibition nih.gov

Future research will involve screening this compound libraries against various targets to uncover new therapeutic potentials. Techniques such as high-throughput screening, genomics, and proteomics will be instrumental in identifying these new target-ligand interactions. wjbphs.com

| Derivative Class | Identified Target | Therapeutic Area |

| 1-(1-Benzothiophen-7-yl)-1H-pyrazole | GPR52 | Psychotic Disorders |

| General Benzothiophenes | Cholinesterases | Neurodegenerative Diseases |

| General Benzothiophenes | Various (e.g., kinases) | Oncology, Inflammation |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is accelerating drug discovery. hilarispublisher.comnih.gov For this compound derivatives, integrating these methodologies is key to understanding structure-activity relationships (SAR) and optimizing lead compounds.

Computational approaches play a vital role in the early stages of drug design. mdpi.com Molecular docking studies, for instance, can predict the binding interactions between this compound derivatives and their biological targets, such as GPR52 or various enzymes. nih.govresearchgate.net These in silico methods help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. nih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of these molecules. nih.govmdpi.com

Experimental methodologies are then used to validate the computational predictions. The synthesis of prioritized compounds is followed by in vitro biological evaluation. researchgate.net For example, the GPR52 agonistic activity of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives was confirmed through cellular assays measuring cAMP accumulation. researchgate.netnih.gov Spectroscopic techniques like NMR and mass spectrometry are used to confirm the structure of the synthesized compounds. nih.gov This iterative cycle of computational design, synthesis, and experimental testing is crucial for the efficient development of potent and selective drug candidates. amanote.com

| Methodology | Application in this compound Research |

| Computational | |

| Molecular Docking | Predict binding modes and affinities to targets like GPR52. researchgate.net |

| DFT Calculations | Analyze electronic structure and reactivity. mdpi.com |

| QSAR | Develop models that correlate chemical structure with biological activity. |

| Experimental | |

| Chemical Synthesis | Create novel derivatives for testing. hilarispublisher.comresearchgate.net |

| In Vitro Assays | Measure biological activity (e.g., receptor agonism, enzyme inhibition). nih.gov |

| X-ray Crystallography | Determine the 3D structure of ligand-target complexes. |

| NMR Spectroscopy | Confirm the chemical structure of synthesized compounds. nih.gov |

Prospects for Preclinical and Clinical Development of Lead Compounds

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. nih.gov Preclinical development involves a series of studies to evaluate the efficacy, safety, and pharmacokinetic properties of a lead candidate before it can be tested in humans. nih.gov

For this compound derivatives, a significant step forward has been made with a specific 3-methyl-5-hydroxymethyl-1H-pyrazole derivative (compound 17). researchgate.netnih.gov This compound not only showed potent GPR52 agonistic activity but also possessed good solubility and was able to dose-dependently suppress methamphetamine-induced hyperlocomotion in mice. researchgate.netnih.gov This demonstrates in vivo efficacy in an animal model relevant to psychosis, providing a strong rationale for further preclinical development. nih.gov

The preclinical phase for such a compound would typically involve:

Pharmacology: Detailed studies to understand its mechanism of action and effects in various animal models. nih.gov

Pharmacokinetics: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Toxicology: Assessing its safety profile through acute and chronic toxicity studies in different animal species. nih.gov

Successful completion of these preclinical studies is necessary to file an Investigational New Drug (IND) application with regulatory agencies like the FDA to initiate clinical trials in humans. nih.gov While the journey through clinical development is long and challenging, with high attrition rates, the promising early data for GPR52 agonists based on the this compound scaffold provide a solid foundation for their potential development as novel therapeutics for central nervous system disorders. nih.gov

Q & A

Q. What are the established synthetic routes for 1-benzothiophen-7-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via cyclization of thiophenol derivatives or functionalization of benzothiophene precursors. Key steps include:

- Cyclization : Reacting 2-mercaptophenol derivatives with aldehydes/ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Functionalization : Introducing hydroxyl groups via demethylation of methoxy-substituted benzothiophenes using BBr₃ or HI .

- Optimization : Adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Lewis acids) to enhance yield (typically 50–75%) and purity (>95%) .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Cyclization | 65–75 | 95–98 | H₂SO₄, 100°C, 12h |

| Demethylation | 50–60 | 90–95 | BBr₃, CH₂Cl₂, −20°C, 6h |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.5–7.8 ppm for aromatic protons, δ 5.2–5.5 ppm for -OH) and ¹³C NMR (δ 120–140 ppm for aromatic carbons) confirm structure .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 151.02) and HRMS validate molecular weight .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (IC₅₀ measurements) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups enhance binding to cytochrome P450 enzymes .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodents to establish LD₅₀ and NOAEL .

- Mechanistic Analysis : Use metabolomics (LC-MS/MS) to identify reactive metabolites (e.g., sulfoxide derivatives) responsible for hepatotoxicity .

Table 2 : Toxicity Data Comparison

| Study Type | Model System | LD₅₀ (mg/kg) | Key Finding |

|---|---|---|---|

| Acute Oral Toxicity | Rat | 320 | Hepatic necrosis observed |

| In Vitro Cytotoxicity | HepG2 cells | IC₅₀ = 45 μM | ROS generation confirmed |

Q. How does the electronic structure of this compound influence its reactivity in photochemical applications?

- Methodological Answer :

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., Gaussian 16) to predict UV absorption (λₘₐₓ ≈ 290 nm) and singlet oxygen quantum yield (ΦΔ) .

- Experimental Validation : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes in solvents of varying polarity (e.g., toluene vs. methanol) .

Ethical and Methodological Considerations

Q. How should researchers address data ownership and collaboration challenges when studying this compound?

- Methodological Answer :

- Data Sharing Agreements : Define ownership in collaborative contracts (e.g., institutional MTA templates) .

- Ethical Compliance : Disclose conflicts of interest and retain raw data for 5–10 years post-publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.